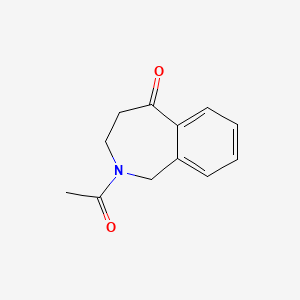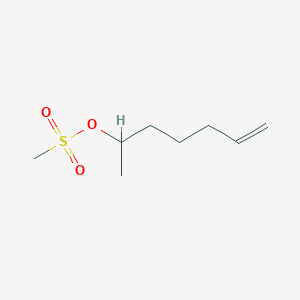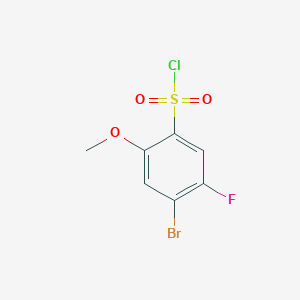
2-acetil-2,3,4,5-tetrahidro-1H-2-benzazepin-5-ona
Descripción general
Descripción
“2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one” is a compound with the CAS Number: 1443981-87-0 . It has a molecular weight of 203.24 and its IUPAC name is 2-acetyl-1,2,3,4-tetrahydro-5H-benzo[c]azepin-5-one . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . This results in the corresponding 2,2-dialkylated 1,3-dithiane, which is then desilylated, oxidized, and cyclized via a reductive amination .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H13NO2 . The InChI Code for this compound is 1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 203.24 and its IUPAC name is 2-acetyl-1,2,3,4-tetrahydro-5H-benzo[c]azepin-5-one . The InChI Code for this compound is 1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3 .Aplicaciones Científicas De Investigación
Actividades Anticonvulsivas
El compuesto 2-acetil-2,3,4,5-tetrahidro-1H-2-benzazepin-5-ona ha sido sintetizado y evaluado para determinar sus actividades anticonvulsivas. Los estudios han utilizado la prueba de electrochoque máximo (MES) para evaluar su eficacia en el control de las convulsiones, y su neurotoxicidad se ha evaluado mediante la prueba de neurotoxicidad del rotarod .
Actividad Antiproliferativa
Este compuesto también se ha evaluado por su actividad antiproliferativa contra varias líneas celulares cancerosas, incluyendo las células Hela, A549, HepG2 y MCF-7. La investigación tiene como objetivo explorar su potencial como agente anticancerígeno al evaluar su capacidad para inhibir el crecimiento celular .
Agentes Antitumorales
La investigación adicional en el diseño y síntesis de nuevos agentes antitumorales ha llevado al desarrollo de derivados de This compound. Estos derivados se diseñan introduciendo un grupo alquilo o aralquilo y un grupo sulfonilo, que se consideran farmacóforos de algunos fármacos antitumorales .
Inhibición de la Formación de Biopelícula
Aunque no se menciona directamente para el compuesto exacto, se han estudiado estructuras relacionadas por su papel en la inhibición de la formación de biopelículas en bacterias como Staphylococcus aureus. Esto sugiere posibles aplicaciones para combatir las infecciones bacterianas al dirigirse a los genes asociados a la biopelícula .
Propiedades
IUPAC Name |
2-acetyl-3,4-dihydro-1H-2-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNRRRGVPKYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)
![Octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377385.png)
![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)


![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol](/img/structure/B1377393.png)
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1377399.png)
![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)
![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)



